molecular formula C11H14FN3O3S B11075109 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide

4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11075109
M. Wt: 287.31 g/mol
InChI Key: YAUXBUDXBLVLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. One common method involves the reaction of ethylenediamine with phosgene to form the imidazolidinone ring. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]methacrylamide
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
  • Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates

Uniqueness

4-Fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and potentially its biological activity. The imidazolidinone ring also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14FN3O3S

Molecular Weight

287.31 g/mol

IUPAC Name

4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C11H14FN3O3S/c12-9-1-3-10(4-2-9)19(17,18)14-6-8-15-7-5-13-11(15)16/h1-4,14H,5-8H2,(H,13,16)

InChI Key

YAUXBUDXBLVLRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CCNS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.